2,3,4,5-Tetrahydro-1-benzoxepin-3-ol
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Overview
Description
2,3,4,5-Tetrahydro-1-benzoxepin-3-ol is a chemical compound with the molecular formula C10H12O2 It is a member of the benzoxepin family, which is characterized by a benzene ring fused to an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenol derivative with an epoxide under acidic conditions to form the oxepin ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1-benzoxepin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3,4,5-Tetrahydro-1-benzoxepin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine
- 2,3,4,5-Tetrahydro-1-benzoxepin-3-one
- 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Uniqueness
2,3,4,5-Tetrahydro-1-benzoxepin-3-ol is unique due to its specific hydroxyl group positioning on the benzoxepin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
38824-30-5 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-3-ol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9,11H,5-7H2 |
InChI Key |
DEOPESDQXGFICL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2OCC1O |
Origin of Product |
United States |
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